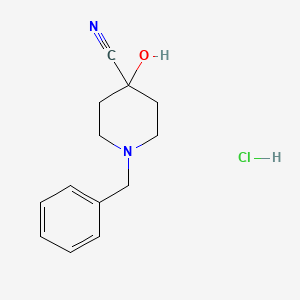

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCODNKBFLYVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221861 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71617-20-4 | |

| Record name | 4-Piperidinecarbonitrile, 4-hydroxy-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71617-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride (CAS No. 71617-20-4), a key intermediate in pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and analytical characterization.

Core Chemical Identity and Properties

This compound is a piperidine derivative recognized for its utility as a versatile building block in the synthesis of biologically active molecules.[1] Its structure, featuring a benzyl group, a cyano group, and a hydroxyl group on a piperidine scaffold, offers multiple points for chemical modification, making it a valuable precursor for novel therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Physicochemical Characteristics

A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 71617-20-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆N₂O·HCl | [1] |

| Molecular Weight | 252.74 g/mol | [1][4] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Melting Point | 172°C | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (sparingly) and Methanol (sparingly) | Not explicitly in search results, inferred from general knowledge of similar compounds. |

| Storage | Store at room temperature in a tightly closed container | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process, beginning with the formation of the cyanohydrin, followed by N-benzylation. The core of this synthesis lies in the nucleophilic addition of a cyanide ion to a ketone, a classic reaction in organic chemistry.

Synthetic Pathway

The logical flow for the synthesis is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Cyanohydrin Formation

This protocol describes the formation of the 4-cyano-4-hydroxy moiety from a suitable piperidone precursor.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Cyanide Addition: Slowly add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) to the stirred solution of the piperidone. The cyanide anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[5][6] This reaction is reversible, and the equilibrium generally favors the product with aliphatic ketones.[6]

-

Acidification: After a suitable reaction time (monitored by TLC), carefully acidify the reaction mixture with a dilute acid (e.g., HCl). This step protonates the intermediate alkoxide to form the hydroxyl group of the cyanohydrin.[7]

-

Workup and Isolation: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-benzyl-4-cyano-4-hydroxypiperidine.

-

Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

-

Purification: The resulting solid can be purified by recrystallization to obtain a product of high purity.

Chemical Reactivity and Applications

The chemical reactivity of this compound is largely dictated by its functional groups: the tertiary amine, the hydroxyl group, and the nitrile group.

Reactivity of the Cyanohydrin Moiety

The cyanohydrin functional group is a versatile intermediate.[8]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, respectively. This opens pathways to a variety of other derivatives.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[9] This would yield a 4-(aminomethyl)-4-hydroxypiperidine derivative, a valuable scaffold in medicinal chemistry.

Role in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its applications are particularly noted in:

-

Analgesics and Anti-inflammatory Drugs: The piperidine scaffold is a common feature in many opioid analgesics.[10]

-

Neuroscience Research: It is utilized in studies investigating neurotransmitter systems.[1]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include aromatic protons from the benzyl group, and aliphatic protons of the piperidine ring.[11]

-

¹³C NMR: Shows the number of unique carbon environments. Key signals would correspond to the nitrile carbon, the quaternary carbon bearing the hydroxyl and cyano groups, the carbons of the piperidine ring, and the carbons of the benzyl group.[11]

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and C-H stretches of the aromatic and aliphatic portions of the molecule.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique for determining the molecular weight of the compound.[12] The mass spectrum would show a molecular ion peak corresponding to the free base.[12]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[1]

Caption: A typical HPLC workflow for purity analysis.

HPLC Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.[12]

-

Column: A reversed-phase C18 column is commonly employed for the analysis of piperidine derivatives.[12]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often used. An additive like formic acid can improve peak shape.[12]

-

Detection: UV detection is appropriate due to the presence of the aromatic benzyl group.[12] Mass spectrometry can also be coupled with HPLC for mass confirmation.[12]

-

Analysis: The resulting chromatogram will indicate the purity of the sample, with the area of the main peak corresponding to the percentage purity.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[13] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product.[3][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[13]

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or foam. Wear self-contained breathing apparatus.[13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.[3]

References

-

Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Benzyl-4-cyano-4-hydroxypiperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

YouTube. (2021, February 2). 6: Formation and reactions of cyanohydrins. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]

-

Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 71617-20-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 7. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | C13H17ClN2O | CID 2723780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride (CAS No. 71617-20-4)

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride, a pivotal intermediate in contemporary pharmaceutical research and development. The document elucidates the compound's chemical and physical properties, provides a detailed, field-proven synthesis protocol, and outlines robust analytical methodologies for its characterization. Furthermore, it delves into the compound's primary applications, particularly its role as a precursor in the synthesis of potent analgesics, and discusses the critical safety and handling protocols required for its use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry and organic synthesis.

Introduction and Chemical Identity

This compound is a substituted piperidine derivative that has garnered significant attention in the pharmaceutical industry. Its unique trifunctional structure, incorporating a protected tertiary amine, a hydroxyl group, and a nitrile group, makes it a versatile building block for the synthesis of complex, biologically active molecules.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.

The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, and the specific substitutions on this core in this compound are key to its utility. The benzyl group serves as a stable and often readily cleavable protecting group for the piperidine nitrogen, while the cyanohydrin functionality at the 4-position is a gateway to a variety of chemical transformations.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 71617-20-4[1][2] |

| Chemical Name | This compound |

| Synonyms | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride, 1-Benzyl-4-cyanopiperidine-4-ol hydrochloride[1] |

| Molecular Formula | C₁₃H₁₆N₂O·HCl[1] |

| Molecular Weight | 252.74 g/mol [1] |

| InChI Key | BFCODNKBFLYVOU-UHFFFAOYSA-N[3] |

| PubChem CID | 2723780[1] |

Physicochemical Properties

This compound is typically supplied as a white to off-white or pale yellow crystalline powder.[1] It exhibits moderate solubility in water and lower alcohols, a property enhanced by its salt form.

| Property | Value |

| Appearance | White to almost white crystalline powder[1] |

| Purity | ≥ 98% (typically by HPLC)[1] |

| Storage Conditions | Store at room temperature, protected from moisture.[1] The compound is hygroscopic. |

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is through a cyanohydrin reaction, starting from the readily available 1-benzyl-4-piperidone. This reaction is a classic example of nucleophilic addition to a carbonyl group.

Synthesis Pathway

The synthesis proceeds in two key stages: the formation of the cyanohydrin free base, followed by its conversion to the hydrochloride salt.

Sources

An In-depth Technical Guide to 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride: A Cornerstone Intermediate in Modern Analgesic Development

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride (BCHPH), a pivotal intermediate in the synthesis of potent analgesics and other neurologically active pharmaceutical agents. We will delve into its molecular structure, physicochemical properties, and provide a detailed, field-proven synthesis protocol. Furthermore, this guide will elucidate the mechanistic significance of its unique structural motifs—the benzyl protecting group, the tertiary alcohol, and the nitrile function—in the context of drug design and development. Spectroscopic and chromatographic analytical methodologies for its characterization and quality control are also presented in detail. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the application of this versatile chemical entity.

Introduction: The Strategic Importance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its conformational flexibility and the ability of the nitrogen atom to be protonated at physiological pH allow for critical interactions with biological targets. Within this class, 4-substituted piperidines are of particular importance, especially in the development of opioid analgesics. The strategic placement of functional groups at the 4-position dictates the potency, selectivity, and pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This compound has emerged as a crucial building block in this domain.[1] Its structure is ingeniously designed for sequential, high-yield transformations, making it an economically viable precursor in multi-step syntheses. The benzyl group serves as a stable yet readily cleavable protecting group for the piperidine nitrogen. The hydroxyl and cyano groups at the quaternary C4 position offer orthogonal reactivity, allowing for the stepwise introduction of pharmacophoric elements essential for analgesic activity. This guide will explore the synthesis, characterization, and strategic utility of this compound in depth.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of BCHPH is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 71617-20-4 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O·HCl | [1] |

| Molecular Weight | 252.74 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Predicted pKa | 11.01 ± 0.20 | [3][4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |

The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating its purification and handling. The predicted pKa suggests that the piperidine nitrogen is protonated in the salt form.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process: the formation of the cyanohydrin followed by N-benzylation, or a one-pot reaction involving the benzylated piperidone. A robust and scalable approach begins with 1-benzyl-4-piperidone.

Synthetic Pathway Overview

The overall transformation involves the addition of a cyanide source to the ketone functionality of 1-benzyl-4-piperidone to form the cyanohydrin, which is then protonated to yield the hydrochloride salt.

Caption: Synthetic route to the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and scalability.

Step 1: Cyanohydrin Formation from 1-Benzyl-4-piperidone

-

Rationale: This step introduces the key cyano and hydroxyl groups at the C4 position. The reaction is an equilibrium process, and the conditions are optimized to favor product formation.

-

Procedure:

-

In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with 1-benzyl-4-piperidone (18.9 g, 0.1 mol) and dissolve it in 150 mL of methanol.

-

In a separate beaker, prepare a solution of sodium cyanide (5.4 g, 0.11 mol) in 50 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).

-

Cool the solution of 1-benzyl-4-piperidone to 0-5 °C using an ice-water bath.

-

Slowly add the sodium cyanide solution to the cooled piperidone solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of acetic acid (6.6 g, 0.11 mol) in 20 mL of water dropwise, ensuring the temperature remains below 15 °C. This in-situ generation of HCN drives the reaction forward.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Step 2: Isolation and Hydrochloride Salt Formation

-

Rationale: The product is isolated from the reaction mixture and converted to its hydrochloride salt to improve stability and facilitate purification by crystallization.

-

Procedure:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add 150 mL of ethyl acetate to the remaining aqueous slurry and stir for 15 minutes.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-4-cyano-4-hydroxypiperidine as a viscous oil or solid.

-

Dissolve the crude product in 100 mL of diethyl ether. Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of BCHPH.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and complex multiplets for the piperidine ring protons. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR (100 MHz, DMSO-d₆): Key signals include those for the aromatic carbons, the benzylic carbon (~62 ppm), the quaternary carbon at C4 bearing the cyano and hydroxyl groups, the nitrile carbon (~120 ppm), and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group.

-

A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration.

-

Absorptions in the 3000-3100 cm⁻¹ region are due to aromatic C-H stretching, while those in the 2800-3000 cm⁻¹ range are from aliphatic C-H stretching.

-

Strong bands in the 1450-1600 cm⁻¹ region correspond to aromatic C=C stretching.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of BCHPH.

-

Methodology: A reverse-phase HPLC method is suitable for this compound.[6]

-

Trustworthiness: This method allows for the separation of the target compound from starting materials and potential by-products, providing a quantitative measure of purity (typically ≥ 98%).[1]

Applications in Medicinal Chemistry: A Gateway to Potent Analgesics

The true value of this compound lies in its role as a versatile precursor to complex analgesics, most notably analogs of fentanyl.

Mechanistic Role in Drug Synthesis

The strategic arrangement of functional groups in BCHPH allows for a series of controlled chemical transformations.

Caption: Transformation logic from intermediate to API.

-

Nitrile Group Transformation: The cyano group is a versatile handle. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which can then be esterified. This is a key step in the synthesis of pethidine-like analgesics. Alternatively, the nitrile can be reduced to a primary amine. In the context of fentanyl analogs, the precursor is often an anilinopiperidine, which can be formed through a Strecker synthesis on 1-benzyl-4-piperidone, leading to a related intermediate.[7]

-

N-Debenzylation: The benzyl group on the piperidine nitrogen is a robust protecting group that is stable to many reaction conditions. It can be efficiently removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). This unmasks the secondary amine of the piperidine ring.

-

N-Alkylation/Acylation: The newly exposed secondary amine is a nucleophile that can be readily alkylated or acylated to introduce the side chains characteristic of potent opioid analgesics like fentanyl and its derivatives. For instance, reaction with phenethyl bromide and subsequent acylation with propionyl chloride would lead to the core fentanyl structure.[8]

The presence of the hydroxyl group can influence the properties of the final molecule or can be a site for further modification.

Safety and Handling

As a chemical intermediate, proper handling of this compound is crucial.

-

Hazards: The compound may cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water.

-

Inhalation: Move to fresh air immediately.

-

-

Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is more than just a chemical compound; it is a testament to strategic molecular design in the service of pharmaceutical development. Its carefully chosen functional groups and the stability afforded by its salt form make it an invaluable and economically viable intermediate. For researchers and scientists in the field, a deep understanding of its properties, synthesis, and reactivity is essential for the continued innovation of potent and safer analgesic drugs. This guide has aimed to provide that in-depth, practical knowledge, grounded in established scientific principles and methodologies.

References

-

ResearchGate. (2018). ¹H- and ¹³C-NMR chemical shift values of compound 4a. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.

-

BioCrick. (n.d.). 1-Benzyl-4-hydroxypiperidine | CAS:4727-72-4. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

ChemBK. (2024). 1-Benzyl-4-cyano-4-hydroxypiperidine. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 1-Benzyl-4-cyano-4-hydroxypiperidine, 98% | CAS 6094-60-6. Retrieved from [Link]

-

United Nations Economic and Social Council. (2024). Note by the Secretariat on 4-piperidone and 1-boc-4-piperidone. Retrieved from [Link]

- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

- Google Patents. (n.d.). US2784192A - Preparation of 4-hydroxypiperidines.

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

Frontiers. (n.d.). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from [Link]

-

DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | C13H17ClN2O | CID 2723780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BENZYL-4-CYANO-4-HYDROXYPIPERIDINE CAS#: 6094-60-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1-Benzyl-4-hydroxypiperidine | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. rsc.org [rsc.org]

- 7. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Strategic Importance of the 4-Hydroxypiperidine-4-carbonitrile Scaffold

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride

This compound is a pivotal intermediate in modern medicinal chemistry. Its rigid piperidine core is a privileged structure in numerous biologically active molecules, while the cyano and hydroxyl groups at the C4 position offer versatile handles for further synthetic elaboration. This compound serves as a critical building block in the development of various pharmaceutical agents, particularly in the fields of analgesics and neuroscience research.[1][2] The benzyl group acts as a stable and convenient protecting group for the piperidine nitrogen, preventing undesired side reactions while being amenable to removal in later synthetic stages.[3][4] This guide, intended for researchers and drug development professionals, provides a detailed examination of its synthesis, focusing on the underlying chemical principles, practical execution, and critical safety considerations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound (I) reveals a straightforward and efficient synthetic strategy. The target molecule is the hydrochloride salt of the corresponding free base (II), suggesting the final step is a simple acid-base reaction. The core structure of (II), a cyanohydrin, points directly to a nucleophilic addition of a cyanide anion to the carbonyl group of a ketone precursor. This disconnection logically identifies 1-Benzyl-4-piperidone (III) as the key starting material, a widely available and stable compound.[5][6]

Caption: Retrosynthetic pathway for the target molecule.

This analysis establishes a two-step synthesis: the formation of the cyanohydrin followed by its conversion to the hydrochloride salt for improved stability and ease of handling.

Part 1: Synthesis of the Key Precursor: 1-Benzyl-4-piperidone

While 1-Benzyl-4-piperidone is commercially available, understanding its synthesis provides deeper context.[5][7] It is commonly synthesized from benzylamine and methyl acrylate through a sequence involving a 1,4-addition (Michael addition), followed by a Dieckmann condensation to form the piperidone ring, and finally hydrolysis and decarboxylation.[7][8][9] For the purposes of this guide, we will proceed assuming the use of commercially sourced 1-Benzyl-4-piperidone.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | 189.25 |

Part 2: Core Synthesis via Nucleophilic Cyanide Addition

The conversion of 1-Benzyl-4-piperidone to 1-Benzyl-4-cyano-4-hydroxypiperidine represents the core transformation. This reaction is a classic example of cyanohydrin formation, a nucleophilic addition to a carbonyl group. Mechanistically, it is analogous to the initial stage of the Strecker amino acid synthesis.[10][11][12]

Causality and Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 1-Benzyl-4-piperidone. This step is reversible. The resulting tetrahedral alkoxide intermediate is then protonated by a proton source (typically water in the reaction medium) to yield the stable cyanohydrin product.

The equilibrium of this reaction is pH-sensitive. The reaction requires a source of cyanide ions (e.g., NaCN or KCN), which are effective nucleophiles. However, in acidic conditions, the cyanide ion is protonated to form hydrogen cyanide (HCN), a weak nucleophile and a highly toxic gas.[13] In strongly basic conditions, the concentration of the protonated carbonyl group, which is more electrophilic, is reduced. Therefore, the reaction is typically carried out under neutral to slightly basic conditions to ensure a sufficient concentration of the cyanide nucleophile while minimizing the formation of HCN gas.

Caption: Mechanism of cyanide addition to the ketone.

Experimental Protocol: Synthesis of the Free Base

This protocol describes a representative lab-scale synthesis. Extreme caution must be exercised when handling cyanide salts.

Reagents & Materials

| Reagent | MW ( g/mol ) | Amount | Moles |

| 1-Benzyl-4-piperidone | 189.25 | 18.9 g | 0.10 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Water (deionized) | 18.02 | 50 mL | - |

| Ethanol | 46.07 | 50 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.9 g (0.10 mol) of 1-Benzyl-4-piperidone in 50 mL of ethanol.

-

Cyanide Solution Preparation: In a separate beaker, carefully dissolve 5.4 g (0.11 mol) of sodium cyanide in 50 mL of deionized water. (CRITICAL SAFETY NOTE: Perform this step in a certified chemical fume hood. Avoid any contact with acid.)

-

Addition: Cool the ethanolic solution of the piperidone to 0-5 °C using an ice bath. Slowly add the aqueous sodium cyanide solution dropwise to the stirred piperidone solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates as a white solid.[14] Collect the solid by vacuum filtration and wash it with cold water (2 x 30 mL) to remove excess cyanide salts.

-

Drying: Dry the isolated white crystalline solid under vacuum to a constant weight. The product is 1-Benzyl-4-cyano-4-hydroxypiperidine (free base).

Part 3: Hydrochloride Salt Formation and Purification

For stability, long-term storage, and ease of handling, the free base is converted to its hydrochloride salt.

Experimental Protocol: Salt Formation

Reagents & Materials

| Reagent | Description | Amount |

| 1-Benzyl-4-cyano-4-hydroxypiperidine | Crude free base from Part 2 | ~0.10 mol |

| Isopropanol (IPA) | Anhydrous | 150 mL |

| Hydrochloric Acid | Concentrated (37%) or HCl gas | As needed |

Step-by-Step Procedure:

-

Dissolution: Suspend the crude, dry free base in 150 mL of anhydrous isopropanol in a flask equipped with a magnetic stirrer.

-

Acidification: Cool the suspension in an ice bath. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH 1-2, check with pH paper). Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt will precipitate.

-

Precipitation and Isolation: Stir the mixture at 0-5 °C for 1 hour to ensure complete precipitation. Collect the white solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold anhydrous isopropanol (2 x 25 mL) and then with diethyl ether (2 x 25 mL) to facilitate drying.

-

Drying and Purification: Dry the product, this compound, under vacuum at 40-50 °C. For higher purity, the product can be recrystallized from an ethanol/water mixture. The expected melting point is in the range of 175-177 °C.[14]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Document Viewer [docs.un.org]

- 5. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 9. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride (CAS: 71617-20-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols to facilitate the use of this important pharmaceutical intermediate. Given the limited availability of public, quantitative solubility data for this specific compound, this guide emphasizes the predictive analysis of its solubility based on its physicochemical properties and provides robust methodologies for its empirical determination.

Introduction: A Versatile Pharmaceutical Building Block

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a piperidine core, is a common motif in medicinal chemistry, contributing to the development of analgesics, anti-inflammatory drugs, and agents for neuroscience research.[1] The hydroxypiperidine core is particularly noted for its potential to enhance solubility and bioavailability, critical parameters in drug formulation and efficacy.[1] A thorough understanding of its solubility is paramount for its effective application in organic synthesis, formulation development, and analytical chemistry.[1]

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. The following table summarizes the known and predicted properties of 1-Benzyl-4-cyano-4-hydroxypiperidine and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride | [1] |

| CAS Number | 71617-20-4 | [1] |

| Molecular Formula | C₁₃H₁₇ClN₂O | [3] |

| Molecular Weight | 252.74 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point (free base) | 175-177 °C (decomposes) | [4][5] |

| pKa (predicted, free base) | 11.01 ± 0.20 | [5] |

The presence of a basic piperidine nitrogen (predicted pKa of the conjugate acid around 11.01) is the most critical determinant of its aqueous solubility.[5] As a hydrochloride salt, the compound is expected to be freely soluble in aqueous media at acidic to neutral pH, as the amine will be protonated, favoring interaction with polar water molecules. The benzyl group and the piperidine ring contribute to its lipophilicity, suggesting solubility in various organic solvents. The hydroxyl and cyano groups add polarity, further influencing its solubility profile.

Predicted Solubility Profile: An Expert Assessment

In the absence of explicit quantitative data, a qualitative solubility profile can be predicted based on the principles of "like dissolves like" and the compound's structural features.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 1-7 | High | As a hydrochloride salt, the compound is ionized at acidic and neutral pH, leading to strong ion-dipole interactions with water. |

| Polar Protic Solvents | Methanol, Ethanol | High to Moderate | The compound can act as a hydrogen bond donor (hydroxyl group) and acceptor (nitrogen, cyano group), facilitating dissolution in protic solvents. Solubility may decrease slightly with decreasing solvent polarity (e.g., in isopropanol). |

| Polar Aprotic Solvents | DMSO, Acetonitrile | High to Moderate | The polarity of the molecule allows for favorable dipole-dipole interactions with these solvents. DMSO is expected to be an excellent solvent. |

| Halogenated Solvents | Dichloromethane (DCM) | Moderate to Low | While the free base is soluble in DCM, the salt form's ionic character will reduce its solubility.[5] |

| Non-polar Solvents | Hexane, Toluene | Very Low | The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar solvents. |

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility data must be determined empirically. The following sections provide detailed protocols for quantifying the equilibrium and kinetic solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium and is considered the gold standard.[6]

Protocol:

-

Preparation: Add an excess amount of this compound to several glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25 °C and 37 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for Determining Equilibrium Solubility.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Addition to Buffer: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 100-200 µL, PBS at pH 7.4).

-

Precipitation: Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature to allow for precipitation.

-

Analysis: Measure the concentration of the compound remaining in solution, typically by UV-Vis plate reader or by filtering the samples and analyzing via HPLC. The point at which precipitation is observed is the kinetic solubility limit.

Analytical Methods for Quantification

A validated analytical method is crucial for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the recommended method for its specificity and sensitivity. A method for the free base can be adapted for the hydrochloride salt.[7]

Recommended HPLC Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier compatible with MS detection and provides good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | e.g., 5% to 95% B over 15 minutes | A gradient elution is recommended to ensure elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | ~210-220 nm (to be determined) | Aromatic compounds typically absorb in this region. The optimal wavelength should be determined by running a UV scan. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Quantification: A calibration curve must be prepared using standards of known concentrations to quantify the solubility samples.

UV-Vis Spectrophotometry

For high-throughput or simpler analyses, UV-Vis spectrophotometry can be used, provided no other components in the solution absorb at the analysis wavelength.

Protocol for Method Development:

-

Determine λmax: Prepare a dilute solution of the compound in the relevant solvent. Scan the solution using a spectrophotometer from ~200 to 400 nm to find the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve and determine the linear range.

-

Sample Analysis: Measure the absorbance of the diluted, filtered samples from the solubility experiment. Use the calibration curve to determine the concentration.

Logical Relationship for Analytical Method Selection:

Caption: Decision tree for selecting an analytical method.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the crystalline powder.[8] In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[8] Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

References

- Benchchem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzyl-4-Cyano-4-Hydroxypiperidine, 98%. Retrieved from [Link]

- Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

- Ali, A., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.

-

SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 1-Benzyl-4-cyano-4-hydroxypiperidine, 98% | CAS 6094-60-6. Retrieved from [Link]

-

ChemBK. (2024). 1-Benzyl-4-cyano-4-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | C13H17ClN2O | CID 2723780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-cyano-4-hydroxypiperidine, 98% | CAS 6094-60-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride

Introduction

This compound is a pivotal chemical intermediate, recognized for its role as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a piperidine core, a benzyl group, a nitrile, and a hydroxyl group, makes it a valuable precursor in the synthesis of a variety of biologically active molecules, including analgesics and compounds for neuroscience research.[1] Accurate structural confirmation and purity assessment are paramount for its application in drug discovery and development.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, the objective here is not merely to present data but to offer a detailed interpretation, explaining the causal links between molecular structure and spectral features. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's analytical profile for identification, quality control, and synthetic applications.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure and fundamental properties.

-

IUPAC Name: 1-benzyl-4-hydroxypiperidine-4-carbonitrile;hydrochloride[2]

-

CAS Number: 71617-20-4[1]

-

Molecular Formula: C₁₃H₁₇ClN₂O[2]

-

Appearance: White to off-white crystalline powder[1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt and does not exchange with the N-H or O-H protons, allowing for their observation.

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially for the piperidine ring protons.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 0-220 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The hydrochloride form means the piperidine nitrogen is protonated, which significantly influences the chemical shifts of adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.5 | Broad s | 1H | N⁺-H | The proton on the positively charged nitrogen is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent. |

| ~7.4 - 7.6 | m | 5H | Ar-H (Benzyl) | The five protons of the monosubstituted benzene ring typically appear as a complex multiplet in this region due to overlapping signals. |

| ~6.5 - 7.0 | s | 1H | O-H | The hydroxyl proton signal can be broad and its position variable. In DMSO-d₆, it is often observable; in D₂O, it will exchange and disappear. |

| ~4.3 - 4.5 | s | 2H | -CH₂-Ph (Benzylic) | These protons are adjacent to the aromatic ring and the protonated nitrogen, resulting in a downfield shift. The signal is typically a sharp singlet. |

| ~3.0 - 3.6 | m | 4H | -CH₂-N⁺-CH₂- (Axial/Eq) | Protons on the carbons adjacent to the nitrogen (C2, C6) are deshielded and often show complex splitting due to axial and equatorial positions. |

| ~2.0 - 2.4 | m | 4H | -CH₂-C(OH)(CN)-CH₂- | Protons on the carbons beta to the nitrogen (C3, C5) are less deshielded and appear further upfield. They also exhibit complex splitting patterns. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~129 - 132 | Ar-CH & Ar-C (Benzyl) | Multiple signals for the aromatic carbons. The quaternary carbon (ipso-carbon) will be weaker and at the lower end of this range. |

| ~121 - 123 | -C≡N (Nitrile) | The carbon of the nitrile group is characteristically found in this region. |

| ~70 - 75 | C-OH (Quaternary C4) | The quaternary carbon bonded to both the hydroxyl and nitrile groups is significantly deshielded and appears in this range. |

| ~59 - 62 | -CH₂-Ph (Benzylic) | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| ~48 - 52 | -CH₂-N⁺-CH₂- (C2, C6) | The carbons directly attached to the protonated nitrogen are shifted downfield. |

| ~32 - 36 | -CH₂-C(OH)-CH₂- (C3, C5) | The carbons beta to the nitrogen are found further upfield, consistent with a typical aliphatic piperidine ring environment.[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation: A small amount of the crystalline powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| ~3300 - 3400 | O-H stretch | Hydroxyl (-OH) | A strong, broad absorption in this region is a definitive indicator of the hydroxyl group, with broadening due to hydrogen bonding. |

| ~3030 - 3080 | C-H stretch (sp²) | Aromatic C-H | Absorptions characteristic of C-H bonds on the benzene ring. |

| ~2850 - 2950 | C-H stretch (sp³) | Aliphatic C-H | Absorptions from the C-H bonds of the piperidine and benzylic methylene groups. |

| ~2400 - 2700 | N⁺-H stretch | Ammonium Salt (-N⁺H-) | A very broad and often complex series of absorptions in this region is a hallmark of a secondary or tertiary amine salt. |

| ~2240 - 2260 | C≡N stretch | Nitrile (-C≡N) | A sharp, medium-intensity peak in this region is characteristic of the nitrile functional group. The position indicates a non-conjugated nitrile. |

| ~1450 - 1600 | C=C stretch | Aromatic Ring | Several sharp peaks corresponding to the stretching vibrations within the benzene ring. |

| ~1050 - 1150 | C-O stretch | Tertiary Alcohol (C-OH) | A strong absorption indicating the C-O single bond stretch of the tertiary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like hydrochloride salts, as it typically produces an intact molecular ion.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase.

-

Detection: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) and detected based on their mass-to-charge ratio (m/z).

MS Data Interpretation

The mass spectrum will confirm the molecular weight and reveal structurally significant fragments.

-

Molecular Ion: The compound is a hydrochloride salt. In positive ion ESI-MS, the spectrum will show the protonated molecule of the free base.

-

Free Base (C₁₃H₁₆N₂O) Molecular Weight: 216.28 g/mol [5]

-

Expected [M+H]⁺ Peak: m/z ≈ 217.13

-

-

Major Fragmentation Pathways: The stability of the benzyl and tropylium cations often drives the fragmentation of N-benzyl compounds.

Caption: Plausible fragmentation pathway for 1-Benzyl-4-cyano-4-hydroxypiperidine.

-

Loss of Water (H₂O): Dehydration is a common fragmentation for alcohols, leading to a peak at m/z 199 ([M+H - H₂O]⁺).

-

Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated, resulting in a fragment at m/z 190 ([M+H - HCN]⁺).

-

Formation of Benzyl/Tropylium Cation: The most characteristic fragmentation is the cleavage of the benzylic C-N bond. This produces a very stable benzyl cation, which often rearranges to the even more stable tropylium cation, giving a base peak at m/z 91 .

-

Loss of Benzyl Group: The complementary fragment from the loss of the benzyl radical would correspond to the protonated 4-cyano-4-hydroxypiperidine, observed at m/z 126 .

Conclusion

The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound.

-

NMR spectroscopy elucidates the precise arrangement of protons and carbons, confirming the benzyl and substituted piperidine moieties.

-

IR spectroscopy verifies the presence of all key functional groups: hydroxyl, nitrile, aromatic ring, and the ammonium salt.

-

Mass spectrometry confirms the molecular weight of the parent compound and reveals characteristic fragmentation patterns, most notably the formation of the m/z 91 benzyl/tropylium ion.

This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of this important pharmaceutical intermediate, ensuring its suitability for use in advanced synthetic and drug development programs.

References

-

National Center for Biotechnology Information. "Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds." PubMed, 2021, [Link].

-

National Center for Biotechnology Information. "1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride." PubChem, Accessed January 12, 2026, [Link].

-

Royal Society of Chemistry. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Publishing, 2022, [Link].

-

PrepChem. "Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride." PrepChem.com, Accessed January 12, 2026, [Link].

-

Chemical-Suppliers. "1-Benzyl-4-cyano-4-hydroxypiperidine, 98% | CAS 6094-60-6." Chemical-Suppliers.com, Accessed January 12, 2026, [Link].

-

Cambridge Open Engage. "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives." ChemRxiv, 2023, [Link].

-

National Center for Biotechnology Information. "synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." PMC, 2022, [Link].

-

ChemBK. "1-Benzyl-4-cyano-4-hydroxypiperidine." ChemBK, Accessed January 12, 2026, [Link].

-

Synthesis Chemical. "Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement." Synthesis Chemical, Accessed January 12, 2026, [Link].

-

Synthesis Chemical. "Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications." Synthesis Chemical, Accessed January 12, 2026, [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | C13H17ClN2O | CID 2723780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-cyano-4-hydroxypiperidine, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Crucial Role of 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is a specialized chemical intermediate that holds significant importance in the synthesis of a variety of biologically active molecules.[1][2] Its unique structure, featuring a piperidine core, a protective benzyl group, and reactive cyano and hydroxyl functionalities, makes it a valuable precursor in the development of therapeutic agents, particularly analgesics.[1] The piperidine moiety is a common scaffold in many drugs, and this intermediate provides a robust starting point for creating complex molecular architectures.[3][4] The hydrochloride salt form often enhances the compound's stability and solubility, which are critical factors in pharmaceutical manufacturing processes.[1] This guide provides a detailed examination of its synthesis, properties, and its pivotal role in the production of key active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Data

Understanding the fundamental properties of this intermediate is essential for its effective application in synthesis. The compound typically appears as a white to off-white or yellow crystalline powder.[1][5][6]

| Property | Value | Source(s) |

| CAS Number | 71617-20-4 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O·HCl | [1] |

| Molecular Weight | 252.74 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 175-177 °C (decomposes) | [2][6] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Room Temperature, in a tightly closed container | [1][5] |

Below is the chemical structure of 1-Benzyl-4-cyano-4-hydroxypiperidine rendered using Graphviz.

Sources

The Cornerstone of Neuroactive Scaffolds: A Technical Guide to 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride in Neuroscience Research

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride. We will delve into its pivotal role as a versatile starting material for the synthesis of potent and selective neuromodulatory agents, with a particular focus on ligands targeting the dopamine transporter (DAT) and sigma-1 (σ1) receptors. This document will not only provide synthetic protocols but also explore the rationale behind experimental designs and the validation of the resulting compounds in relevant biological assays.

Introduction: The Strategic Importance of the 4-Substituted Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with complex biological targets such as transporters and receptors. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The tertiary amine allows for modulation of basicity and the introduction of various substituents, while the 4-cyano and 4-hydroxyl groups provide a handle for the stereocontrolled introduction of diverse aryl groups, a key feature for achieving potency and selectivity for many neurological targets.[1][2]

Physicochemical Properties and Safe Handling

This compound is a white to off-white crystalline powder.[3][4] Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Reference |

| CAS Number | 71617-20-4 | [5] |

| Molecular Formula | C₁₃H₁₇ClN₂O | [5] |

| Molecular Weight | 252.74 g/mol | [6] |

| Melting Point | 175-177 °C (decomposes) | [3][4] |

| Appearance | White to almost white crystalline powder | [3] |

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Synthetic Pathways to Neuroactive Ligands

The true utility of this compound lies in its role as a precursor to more complex neuroactive molecules. A primary transformation is the conversion of the cyanohydrin to a 4-aryl-4-hydroxypiperidine via a Grignard reaction. This class of compounds has shown significant promise as ligands for both the dopamine transporter and sigma receptors.[7][8][9]

Core Synthesis: From Cyanohydrin to 4-Aryl-4-Hydroxypiperidine

The addition of an aryl Grignard reagent to the nitrile group of this compound, followed by hydrolysis, is a key synthetic step. The benzyl protecting group on the piperidine nitrogen is stable under these conditions and can be removed at a later stage if required.

Sources

- 1. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. sci-hub.box [sci-hub.box]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Modern Analgesia: A Technical Guide to 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride in Drug Development

Abstract

The relentless pursuit of potent and selective analgesics has led medicinal chemists to explore a vast chemical space. Within this landscape, the piperidine scaffold has emerged as a "privileged structure," forming the backbone of numerous clinically significant pain therapeutics.[1][2][3] This technical guide provides an in-depth exploration of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride, a pivotal precursor and versatile building block in the synthesis of potent opioid analgesics. We will dissect its synthesis, elucidate its mechanistic role as a precursor to mu-opioid receptor agonists, and provide detailed, field-proven protocols for its evaluation in a drug discovery workflow. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of pain management therapies.

Introduction: The Strategic Importance of the 4-Hydroxypiperidine Core

This compound is a key intermediate in pharmaceutical research, particularly in the development of analgesics.[4] Its strategic importance lies in its unique trifunctional chemical architecture: a protected tertiary amine, a hydroxyl group, and a nitrile. This arrangement provides a robust platform for constructing complex molecules, most notably those belonging to the 4-anilidopiperidine class of opioids, which includes highly potent analgesics such as fentanyl and its analogs.[5][6]

The piperidine ring itself is a common motif in pharmaceuticals, known to enhance druggability by improving pharmacokinetic (ADME) properties and often reducing toxicity.[3] The benzyl group serves as a common and readily cleavable protecting group for the piperidine nitrogen, while the cyano and hydroxyl groups at the 4-position are ripe for chemical elaboration into the pharmacophores necessary for potent analgesic activity. The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and use in subsequent synthetic steps.

This guide will navigate the journey from this foundational precursor to the development of potent analgesic candidates, grounded in the principles of medicinal chemistry and pharmacology.

Synthesis and Chemical Elaboration

The synthesis of this compound is a critical first step. While multiple routes exist for related structures, a common and efficient approach involves a Strecker-type reaction or a cyanohydrin formation followed by N-benzylation.

Proposed Synthetic Pathway

A plausible and efficient synthesis begins with 1-benzyl-4-piperidone. The key transformation is the addition of a cyanide source to the ketone, forming the cyanohydrin.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

-

Reaction Setup: To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or a mixture of dichloromethane and water, add sodium cyanide (or potassium cyanide, 1.1 equivalents).

-

Cyanohydrin Formation: Cool the mixture in an ice bath and slowly add a solution of sodium bisulfite or a mild acid (e.g., acetic acid) to generate hydrocyanic acid in situ. Maintain the temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Once the reaction is complete, carefully quench any excess cyanide with an oxidizing agent like sodium hypochlorite solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Salt Formation: The crude 1-Benzyl-4-cyano-4-hydroxypiperidine can be purified by column chromatography or recrystallization. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Filter the resulting white solid, wash with cold solvent, and dry under vacuum.

Elaboration into Analgesic Scaffolds

The true value of this compound is its role as a precursor. The nitrile and hydroxyl groups can be transformed to create the critical 4-anilidopiperidine pharmacophore found in potent opioids. A key transformation is the reduction of the nitrile to a primary amine, followed by alkylation or acylation. Alternatively, the hydroxyl group can be displaced to introduce other functionalities. This core is central to the synthesis of pethidine and fentanyl analogs.[7][8][9]

Caption: Synthetic pathway from a piperidone starting material to potent analgesics.

Mechanism of Action: A Gateway to Mu-Opioid Receptor Agonism